molecular formula C₂₁H₂₂D₄N₆O₁₅P₂ B1154253 Nicotinic Acid Adenine Dinucleotide-d4

Nicotinic Acid Adenine Dinucleotide-d4

カタログ番号: B1154253
分子量: 668.43
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nicotinic Acid Adenine Dinucleotide-d4 (NAAD-d4) is a deuterium-labeled analog of nicotinic acid adenine dinucleotide (NaAD), a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAAD-d4 incorporates four deuterium atoms, typically replacing hydrogens in the nicotinic acid moiety or ribose-phosphate backbone, to enhance stability and enable precise quantification in mass spectrometry (MS)-based assays . Its molecular formula is C₁₁H₁₀D₄NO₉P, with a molecular weight of 360.21 g/mol (calculated from isotopic substitution) . NAAD-d4 serves as an internal standard in metabolomic studies, particularly for tracking NAD+ biosynthesis and degradation pathways .

特性

分子式

C₂₁H₂₂D₄N₆O₁₅P₂

分子量

668.43

同義語

Adenosine 5’-(trihydrogen diphosphate), P’→5’-ester with 3-carboxy-1-β-D-ribofuranosylpyridinium, inner salt-d4;  3-Carboxy-1-β-D-ribofuranosylpyridinium hydroxide, 5’-ester with adenosine 5’-pyrophosphate, inner salt-d4;  Pyridinium, 3-carboxy-1-β-D-r

製品の起源

United States

類似化合物との比較

Structural Features

NAAD-d4 shares core structural elements with NAD+ precursors and related dinucleotides but differs in specific substituents and isotopic labeling:

Table 1: Structural Comparison of NAAD-d4 and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Features
NAAD-d4 C₁₁H₁₀D₄NO₉P 360.21 Deuterated nicotinic acid, dinucleotide structure, stable isotope label
NaAD C21H28N6O15P2 724.41 Non-deuterated precursor to NAD+, contains adenine and nicotinic acid
d4-NAD+ C21H23D4N7O14P2 787.43 Deuterated NAD+ with four deuteriums, used for metabolic flux analysis
β-NaMN-d4 C11H10D4N2O8P 347.24 Deuterated nicotinic acid mononucleotide, lacks adenine moiety
NAD+ C21H27N7O14P2 663.43 Oxidized coenzyme with nicotinamide, critical for redox reactions

Key Observations :

  • NAAD-d4 and NaAD differ by the presence of deuterium and the absence of a phosphate group in the dinucleotide backbone compared to NAD+ .
  • Unlike NMN-d4 (a mononucleotide), NAAD-d4 retains the adenine group, enabling its role in dinucleotide-specific pathways .

Metabolic Tracking and Quantification

  • NAAD-d4: Used as an internal standard in LC-MS/MS to quantify endogenous NaAD and NAD+ in biological samples (e.g., blood, liver tissue) .
  • d4-NAD+: Tracks NAD+ turnover in aging and cancer studies, leveraging deuterium for isotopic tracing .
  • β-NaMN-d4: Monitors nicotinic acid mononucleotide flux in bacterial NAD+ biosynthesis .

Table 3: Analytical Techniques for NAD+ Pathway Compounds

Technique Applications Sensitivity (NAAD-d4) Reference
LC-MS/MS Quantification of NAAD-d4 in plasma/urine 0.1–100 ng/mL
MALDI-TOF Molecular weight validation of dinucleotides ±0.01% accuracy
NMR (¹H/¹³C) Structural confirmation of deuterated sites <1 ppm resolution

Research Implications and Challenges

  • Biosynthesis Studies : NAAD-d4 enables precise tracking of NAD+ synthesis from nicotinic acid in E. coli and mammalian models .
  • Limitations : High synthesis costs and low yields (~46%) limit large-scale applications .
  • Contradictory Findings : Some substituted nicotinic acid analogs (e.g., 5-bromo derivatives) show variable enzymatic activity compared to NAAD-d4, highlighting substituent-dependent effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。